molecular formula C22H27ClN4O3 B2867909 N'-(3-chlorophenyl)-N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}ethanediamide CAS No. 900006-00-0

N'-(3-chlorophenyl)-N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}ethanediamide

Cat. No.: B2867909
CAS No.: 900006-00-0
M. Wt: 430.93
InChI Key: DRCZHXBABURIDJ-UHFFFAOYSA-N
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Description

This compound is characterized by the presence of a chlorophenyl group, a dimethylaminophenyl group, and a morpholinoethyl group, all connected through an oxalamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-(3-chlorophenyl)-N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}ethanediamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 3-chloroaniline with oxalyl chloride to form the corresponding oxalamide intermediate. This intermediate is then reacted with 2-(4-(dimethylamino)phenyl)-2-morpholinoethylamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reaction time ensures high yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the compound from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

N'-(3-chlorophenyl)-N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxalamide derivatives with oxidized functional groups.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted oxalamide derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

N'-(3-chlorophenyl)-N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}ethanediamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N'-(3-chlorophenyl)-N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}ethanediamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to antiproliferative effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chlorophenethyl)-4-nitrobenzamide: Shares the chlorophenyl group but differs in the overall structure and functional groups.

    2-(4-chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline: Contains a chlorophenyl group and exhibits different biological activities.

    5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Another chlorophenyl-containing compound with distinct chemical properties.

Uniqueness

N'-(3-chlorophenyl)-N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}ethanediamide is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

N'-(3-chlorophenyl)-N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27ClN4O3/c1-26(2)19-8-6-16(7-9-19)20(27-10-12-30-13-11-27)15-24-21(28)22(29)25-18-5-3-4-17(23)14-18/h3-9,14,20H,10-13,15H2,1-2H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRCZHXBABURIDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC(=CC=C2)Cl)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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